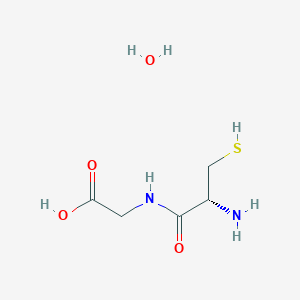

L-cysteinylglycine monohydrate

Description

Properties

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S.H2O/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H2/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNDGTYWULHKOE-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-cysteinylglycine monohydrate can be synthesized through the coupling of L-cysteine and glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent the oxidation of the thiol group in L-cysteine .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to overproduce L-cysteine, which is then coupled with glycine to form the dipeptide. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

L-cysteinylglycine monohydrate undergoes various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of cystine or mixed disulfides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-cysteinylglycine monohydrate has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying redox reactions.

Biology: Plays a role in cellular redox homeostasis and is involved in the detoxification of reactive oxygen species.

Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress, such as neurodegenerative diseases.

Mechanism of Action

L-cysteinylglycine monohydrate exerts its effects primarily through its thiol group, which can undergo redox reactions. It acts as a redox buffer and a cofactor for various enzymes, including glutathione peroxidases. These enzymes scavenge peroxides, generating oxidized glutathione, which is then reduced back to its active form by glutathione reductase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares L-cysteinylglycine with four related compounds:

Key Distinctions and Research Findings

L-Cysteinylglycine vs. L-Cysteine Hydrochloride Monohydrate

- Structural Differences: L-Cysteinylglycine is a dipeptide, whereas L-cysteine hydrochloride monohydrate is a modified amino acid salt. The latter’s hydrochloride and monohydrate groups enhance solubility and stability for industrial use .

- Functional Roles: While L-cysteinylglycine participates in GSH recycling under oxidative stress , L-cysteine hydrochloride monohydrate serves as a cysteine source in protein synthesis and detoxification pathways.

L-Cysteinylglycine vs. S-Methyl-L-cysteine

- Modifications : S-Methyl-L-cysteine features a methyl group on the sulfur atom of cysteine, altering its reactivity compared to the peptide-bonded cysteine in L-cysteinylglycine.

- Applications : S-Methyl-L-cysteine is studied for its antioxidant and anti-inflammatory properties, whereas L-cysteinylglycine is primarily a metabolic intermediate .

L-Cysteinylglycine vs. Glutathione

- Metabolic Relationship: GSH is cleaved by Ggt to produce L-cysteinylglycine and glutamate. E.

- Analytical Utility : L-Cysteinylglycine is used in glutathione quantification kits, whereas GSH itself is a therapeutic agent .

L-Cysteinylglycine vs. L-Lysine Monohydrochloride

- Amino Acid Properties: Lysine is a basic amino acid, while cysteine is sulfur-containing. Their hydrochloride derivatives serve distinct purposes—lysine in growth media and cysteine derivatives in redox biochemistry.

Q & A

Q. How can Response Surface Methodology (RSM) optimize the synthesis conditions of this compound?

- Methodological Answer : RSM designs (e.g., Central Composite Design) model interactions between variables like pH (6.5–8.5), temperature (25–40°C), and reagent molar ratios. For example, a three-factor design with 20 runs can identify optimal conditions for yield maximization. Post-analysis, contour plots and ANOVA validate model significance (p < 0.05). This approach reduced synthesis time by 30% in comparable peptide systems .

Q. What experimental strategies address discrepancies in reported biological activities of this compound?

- Methodological Answer : Contradictions in antioxidant or signaling activity often arise from:

- Redox state variability : Use Ellman’s assay to quantify free thiol groups (-SH) and confirm reduced vs. oxidized forms .

- Cellular context : Standardize cell lines (e.g., HepG2 for hepatic metabolism) and culture conditions (e.g., hypoxia vs. normoxia).

- Data normalization : Express activity relative to glutathione (GSH) controls to account for batch-to-batch variability .

Q. What are the challenges in maintaining this compound stability during long-term experiments, and how can they be mitigated?

- Methodological Answer : Degradation pathways include:

- Oxidation : Store lyophilized samples at -80°C under argon to prevent disulfide bond formation.

- Hydrolysis : Buffer solutions should be prepared fresh at pH 6.0–7.4 (avoid alkaline conditions).

Stability studies using accelerated aging (40°C/75% RH for 4 weeks) predict shelf-life. Additives like 1 mM EDTA in buffers chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.